molecular formula C22H18ClN3O3S2 B2668898 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 440325-33-7

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Numéro de catalogue: B2668898
Numéro CAS: 440325-33-7
Poids moléculaire: 471.97
Clé InChI: UEFNXFGLHUJYQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines emerged as a focal point in heterocyclic chemistry following early investigations into bioisosteric replacements for purine bases. Initial synthetic efforts in the mid-20th century aimed to replicate the adenine scaffold’s hydrogen-bonding capabilities while enhancing metabolic stability. The fusion of thiophene and pyrimidine rings provided a rigid planar structure conducive to interactions with enzymatic active sites, particularly kinases and phosphodiesterases. By the 2010s, advancements in catalytic cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, enabled precise functionalization of the thieno[3,2-d]pyrimidine core, accelerating drug discovery campaigns. Landmark studies, including the development of ATR kinase inhibitors and NTPDase-targeting agents, solidified the scaffold’s relevance in oncology and immunology.

Structural Classification of Thieno[3,2-d]pyrimidines

Thienopyrimidines exist in three isomeric forms, distinguished by the fusion position between thiophene and pyrimidine rings (Table 1). The [3,2-d] isomer, characterized by a sulfur atom at position 3 and nitrogen atoms at positions 1 and 3 of the pyrimidine ring, exhibits unique electronic properties that enhance its binding to ATP pockets. Substitution patterns at the 2-, 4-, and 7-positions modulate solubility and target selectivity. For example, electron-withdrawing groups at C4 (e.g., ketones or sulfonamides) improve kinase inhibition by stabilizing hydrogen bonds with hinge regions.

Table 1: Structural Comparison of Thienopyrimidine Isomers

Isomer Fusion Positions Key Features
Thieno[2,3-d] 2,3-edge Enhanced π-stacking; common in antiviral agents
Thieno[3,2-d] 3,2-edge Optimal for kinase inhibition; mimics adenine geometry
Thieno[3,4-d] 3,4-edge Limited applications due to steric hindrance

Significance in Medicinal Chemistry

The thieno[3,2-d]pyrimidine scaffold’s significance lies in its dual role as a purine bioisostere and a tunable platform for structure-activity relationship (SAR) optimization. Key pharmacological applications include:

  • Kinase Inhibition : Derivatives such as compound 34 (IC~50~ = 1.5 nM against ATR kinase) exploit the scaffold’s ability to occupy hydrophobic pockets while forming critical hydrogen bonds with catalytic lysine residues.
  • Enzyme Modulation : Selective inhibition of NTPDases (e.g., IC~50~ = 0.33 µM for h-NTPDase2) is achieved through aryl substitutions at the 7-position, which alter electron density and steric bulk.
  • Synthetic Lethality : The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide leverages sulfanyl and acetamide moieties to induce synthetic lethality in DNA repair-deficient cancers.

Relationship to Other Heterocyclic Systems

Thieno[3,2-d]pyrimidines share structural homology with quinazolines and purines but exhibit distinct pharmacological profiles due to sulfur’s electronegativity and ring aromaticity. Compared to quinazoline-based EGFR inhibitors, thieno[3,2-d]pyrimidines demonstrate reduced off-target effects, as the thiophene ring minimizes interactions with cytochrome P450 enzymes. Additionally, the scaffold’s planar geometry allows for intercalation into DNA secondary structures, a feature absent in simpler pyrimidine derivatives.

Current Research Trends

Recent efforts prioritize computational hybridization strategies and fragment-based drug design. Molecular docking studies reveal that substitutions at the 2-position (e.g., sulfanyl groups) enhance binding to allosteric sites of PIKK family kinases. Parallel advancements in green chemistry, such as one-pot sequential Suzuki couplings, enable rapid diversification of the core scaffold. Emerging targets include PARP-1 and Checkpoint kinase 1 (Chk1), where thieno[3,2-d]pyrimidines show promise in overcoming chemoresistance.

Propriétés

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNXFGLHUJYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the ethoxyphenylacetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties. Similar compounds have shown effectiveness against various pathogens, indicating potential for further exploration in this area.
  • Antitumor Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research on related thieno[3,2-d]pyrimidine derivatives has demonstrated promising antitumor activity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, similar to other derivatives known for their enzyme inhibitory properties.

Case Studies

Several case studies highlight the applications and efficacy of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that thieno[3,2-d]pyrimidine derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Antitumor Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and H460, suggesting that the target compound may share similar mechanisms.
  • Enzyme Inhibition Studies : Research has indicated that certain thieno derivatives can inhibit protein kinases involved in cancer progression, highlighting their potential as therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Solubility: The 4-ethoxyphenyl group in the target compound balances lipophilicity and aqueous solubility better than 4-methylphenyl or chloro-substituted analogs . Saturated cores (e.g., hexahydrobenzothieno) improve metabolic stability but may reduce binding affinity due to conformational rigidity .

Bulky substituents at R₂ (e.g., 2-isopropylphenyl in ) hinder molecular packing, as evidenced by lower melting points (~274–288°C for smaller substituents vs. ~250°C for bulkier groups) .

Antiproliferative Activity

  • Target Compound : Predicted IC₅₀ ~1.2 μM against HeLa cells (AutoDock4 simulations suggest strong binding to EGFR kinase via hydrogen bonds with Met793 and hydrophobic interactions with 4-chlorophenyl) .
  • Analog with 4-Methylphenyl () : IC₅₀ ~2.5 μM (reduced activity attributed to weaker hydrogen bonding from methyl vs. ethoxy) .
  • Analog with 4-Nitrophenyl () : IC₅₀ ~0.8 μM (nitro group enhances electron-deficient character, improving π-stacking with tyrosine residues) .

Kinase Inhibition

  • Target Compound : Moderate inhibition of CDK2 (Kᵢ ~85 nM) due to ethoxy group’s optimal size for ATP-binding pocket accommodation .
  • Analog with 4-Chlorophenyl and Cyclopenta Ring () : Kᵢ ~120 nM (cyclopenta ring introduces steric clashes with Val18) .

Key Insight:

Diazonium coupling (as in the target compound) achieves high yields (>75%) but requires precise temperature control (0–5°C) to avoid byproducts .

Activité Biologique

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , identified by its CAS number 1260935-49-6, is a thienopyrimidine derivative that exhibits significant biological activity. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O2SC_{20}H_{18}ClN_3O_2S, with a molecular weight of 423.89 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and an ethoxyphenyl moiety enhances its pharmacological potential.

PropertyValue
Molecular FormulaC20H18ClN3O2S
Molecular Weight423.89 g/mol
CAS Number1260935-49-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The results demonstrated that these compounds possess significant antibacterial activity:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives ranged from 1 to 32 µg/mL against tested bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been explored extensively. Recent studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines.
  • Results : Significant cytotoxicity was observed with IC50 values in the low micromolar range (10–25 µM), indicating strong potential for further development as an anticancer agent .

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers synthesized several thienopyrimidine derivatives and assessed their antimicrobial properties. Among these, the compound under discussion showed superior activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .

Investigation of Anticancer Properties

In another study focusing on anticancer activity, derivatives similar to the target compound were evaluated for their effects on cell proliferation and apoptosis induction in cancer cells. Results indicated that the compound triggers apoptosis through the activation of caspase pathways, highlighting its mechanism as a promising candidate for cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Core formation : Cyclocondensation of thiophene derivatives with urea or thiourea under reflux conditions in polar solvents (e.g., DMF or acetic acid) .
  • Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetamide derivatives in the presence of bases like triethylamine .
  • Final coupling : Reaction of intermediates with 4-ethoxyaniline via amide bond formation, often using coupling agents such as EDCI/HOBt .
    Optimization : Reaction yields (60–85%) depend on temperature control (70–100°C), solvent polarity, and catalyst selection. Continuous flow reactors are suggested for scalability .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate substituent positions (e.g., 4-chlorophenyl at C3 and ethoxyphenyl acetamide at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 476.39 for C21_{21}H15_{15}Cl2_2N3_3O2_2S2_2) .
  • Chromatography : TLC/HPLC monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Basic: What preliminary assays are used to screen for biological activity?

  • In vitro enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} values against tyrosine kinases) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} = 2–10 µM in HeLa or MCF-7 cells) .
  • Antimicrobial testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus MIC = 8–32 µg/mL) .

Advanced: What reaction mechanisms govern key synthetic steps, and how are intermediates stabilized?

  • Thienopyrimidine cyclization : Proceeds via a six-membered transition state, with electron-withdrawing groups (e.g., 4-chlorophenyl) enhancing ring stability through resonance .
  • Sulfanyl group transfer : Radical-mediated pathways are proposed, with stabilization by π-π stacking of aromatic substituents .
  • Intermediate isolation : Unstable intermediates (e.g., thiolate anions) are trapped using protecting groups like trityl chloride .

Advanced: How can reaction conditions be tailored to improve yield and purity in large-scale synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
  • Catalyst screening : Pd/C or Ni catalysts enhance cross-coupling efficiency in aryl substitutions .
  • Process automation : Continuous flow systems reduce side reactions (e.g., oxidation) and increase throughput by 30% .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

  • Chlorophenyl vs. methylphenyl : 4-Chlorophenyl enhances kinase inhibition (ΔIC50_{50} = 1.5-fold) due to increased hydrophobic interactions .
  • Ethoxy vs. methoxy groups : Ethoxy at the acetamide moiety improves metabolic stability (t1/2_{1/2} > 4 hours in liver microsomes) .
  • Sulfanyl vs. carbonyl : Sulfanyl groups improve solubility but reduce membrane permeability (logP = 2.8 vs. 3.5) .

Advanced: How can contradictions in bioactivity data across studies be resolved?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce IC50_{50} discrepancies .
  • Structural confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., C21H15Cl2N3O2S2 crystal structure ).
  • Cell line specificity : Use isogenic cell panels to isolate genetic factors affecting cytotoxicity .

Advanced: What methodologies are used to study target interactions and binding kinetics?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD_D = 50–200 nM for kinase targets) .
  • Molecular Docking : Glide or AutoDock simulations predict binding poses in ATP pockets (e.g., RMSD < 2.0 Å) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions .

Advanced: What computational approaches predict metabolic stability and toxicity?

  • ADMET prediction : SwissADME or ADMETLab estimate CYP450 inhibition risk (e.g., CYP3A4 IC50_{50} = 8 µM) .
  • MD Simulations : GROMACS simulations assess stability in lipid bilayers (e.g., 20 ns trajectories) .
  • QSAR models : Correlate substituent electronegativity with hepatotoxicity (R2^2 = 0.82) .

Advanced: What challenges arise during scale-up, and how are they mitigated?

  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for amine coupling) and use scavenger resins .
  • Crystallization issues : Seed crystals or anti-solvent addition (e.g., hexane) improve crystal uniformity .
  • Regulatory compliance : Follow ICH guidelines for impurity profiling (<0.1% by HPLC) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.